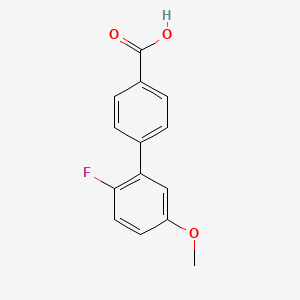

4-(2-Fluoro-5-methoxyphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

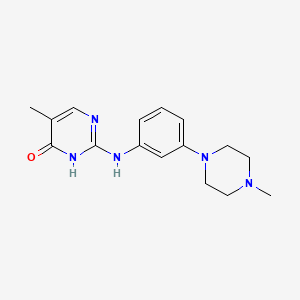

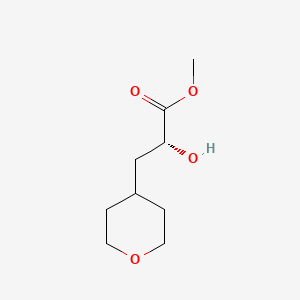

4-(2-Fluoro-5-methoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 .

Molecular Structure Analysis

The InChI code for 4-(2-Fluoro-5-methoxyphenyl)benzoic acid is 1S/C14H11FO3/c1-18-11-6-7-13 (15)12 (8-11)9-2-4-10 (5-3-9)14 (16)17/h2-8H,1H3, (H,16,17) . This indicates the presence of a methoxy group (OCH3) and a carboxylic acid group (CO2H) in the molecule.Wissenschaftliche Forschungsanwendungen

- Application : “4-(2-Fluoro-5-methoxyphenyl)benzoic acid” is a chemical compound used in the field of chemical synthesis .

- Application : In a research paper, it was mentioned that a compound similar to “4-(2-Fluoro-5-methoxyphenyl)benzoic acid”, specifically “4-(3-hydroxyphenoxy) benzoic acid”, was synthesized from “4-(3-methoxyphenoxy) benzoic acid” by refluxing it with 48% hydrogen bromide in acetic acid . This suggests that “4-(2-Fluoro-5-methoxyphenyl)benzoic acid” could potentially be used in a similar manner.

- Method of Application : The method involves refluxing “4-(3-methoxyphenoxy) benzoic acid” with 48% hydrogen bromide in acetic acid .

- Results or Outcomes : The outcome of this procedure was the successful synthesis of “4-(3-hydroxyphenoxy) benzoic acid” from "4-(3-methoxyphenoxy) benzoic acid" .

Chemical Synthesis

Synthesis of m-Aryloxy Phenols

- Application : This compound could potentially be used in Suzuki-Miyaura cross-coupling reactions .

- Method of Application : The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. In this reaction, a boronic acid or ester is coupled with an aryl or vinyl halide .

- Results or Outcomes : The outcome of this procedure would be the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

- Application : A compound similar to “4-(2-Fluoro-5-methoxyphenyl)benzoic acid”, specifically “5-Fluoro-2-methylbenzoic acid”, was used in the preparation of novel iminothiazole derivatives as cannabinoid receptor ligands .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source. However, it’s common in chemical synthesis to use such compounds as building blocks or intermediates in the synthesis of more complex molecules .

- Results or Outcomes : The outcome of this procedure was the successful synthesis of novel iminothiazole derivatives .

- Application : A compound similar to “4-(2-Fluoro-5-methoxyphenyl)benzoic acid”, specifically “3-Fluoro-4-methoxybenzoic acid”, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

- Method of Application : The method involves Fischer esterification, a special type of esterification by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst .

- Results or Outcomes : The outcome of this procedure was the successful synthesis of esters with ligustrazine moiety, which could potentially be used for the treatment of Alzheimer’s disease .

Suzuki-Miyaura Cross-Coupling Reactions

Synthesis of Novel Iminothiazole Derivatives

Treatment of Alzheimer’s Disease

- Friedel-Crafts Alkylation

- Application : This compound could potentially be used in Friedel-Crafts alkylation reactions .

- Method of Application : The Friedel-Crafts alkylation is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst .

- Results or Outcomes : The outcome of this procedure would be the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

Eigenschaften

IUPAC Name |

4-(2-fluoro-5-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-6-7-13(15)12(8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZGMSBGLAIBNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683294 |

Source

|

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-5-methoxyphenyl)benzoic acid | |

CAS RN |

1261896-38-1 |

Source

|

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)

![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)

![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)